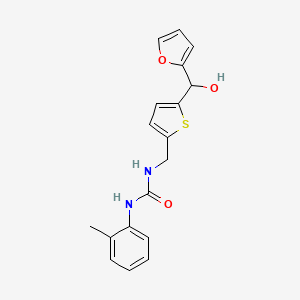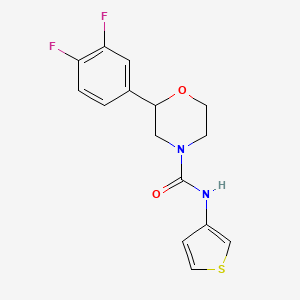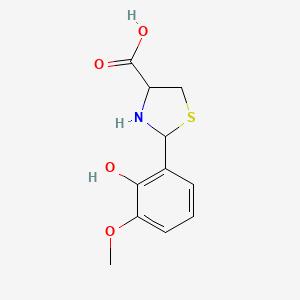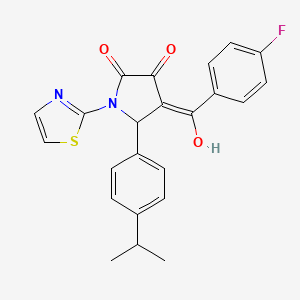![molecular formula C10H14FNO4S B2747131 N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411294-04-5](/img/structure/B2747131.png)
N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride is an organic compound with the molecular formula C10H14FNO4S It is characterized by the presence of a sulfamoyl fluoride group attached to a dimethoxyphenylmethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride typically involves the reaction of 2,4-dimethoxybenzylamine with a suitable sulfonyl fluoride reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfamoyl fluoride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of corresponding sulfamides or sulfonates.
Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction Reactions: Reduction of the sulfamoyl fluoride group can yield sulfamides or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Sulfamides, sulfonates, and other substituted derivatives.
Oxidation Reactions: Sulfonyl derivatives.
Reduction Reactions: Reduced forms of the original compound, such as sulfamides.
科学研究应用
N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfamides and sulfonates.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride involves the interaction of the sulfamoyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein structures. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl chloride
- N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl bromide
- N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl iodide
Uniqueness
N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride is unique due to the presence of the fluoride group, which can impart distinct reactivity and properties compared to its chloride, bromide, and iodide counterparts. The fluoride group can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable tool in various research and industrial applications.
属性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO4S/c1-12(17(11,13)14)7-8-4-5-9(15-2)6-10(8)16-3/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNLEOKTVFFSLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)OC)OC)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
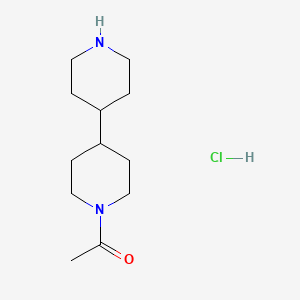
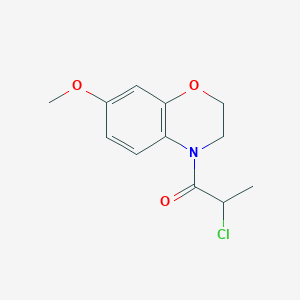

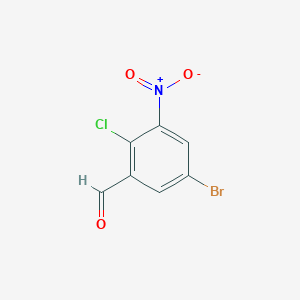
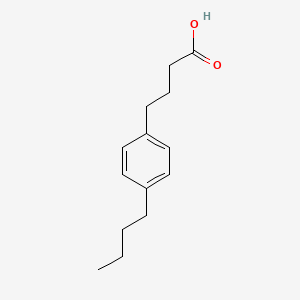
![4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2747056.png)
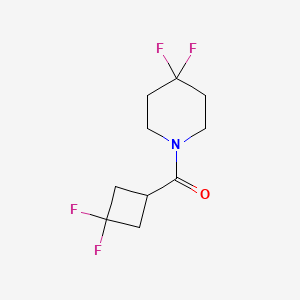
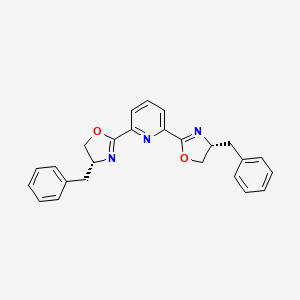
![[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2747063.png)

